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Abstract
E7130 is a structurally complex synthetic analogue of the marine natural product halichondrin

B, developed through a collaborative effort between Eisai Co., Ltd. and the Kishi group at

Harvard University.[1] This potent antineoplastic agent has demonstrated a dual mechanism of

action, targeting both microtubule dynamics and the tumor microenvironment (TME).[2][3]

Overcoming the significant challenge of limited natural supply through a landmark achievement

in total synthesis, E7130 has progressed into clinical development as a promising therapeutic

candidate for solid tumors.[1][2] This guide provides a comprehensive technical overview of the

discovery, development, mechanism of action, and clinical evaluation of E7130.

Discovery and Development: A Triumph of Total
Synthesis
The journey of E7130 began with the discovery of halichondrin B, a polyether macrolide

isolated from the marine sponge Halichondria okadai in 1986.[1] Halichondrin B exhibited

remarkable antitumor activity in preclinical models, but its scarcity from natural sources posed a

significant barrier to further development.[1][4]

A pivotal breakthrough occurred in 1992 when the Kishi group at Harvard University achieved

the first total synthesis of halichondrin B. This monumental feat of organic chemistry opened
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the door for the development of synthetic analogues. The collaboration between the Kishi

group and Eisai led to the creation of E7130, a profoundly complex molecule with a molecular

weight of 1066 and 31 chiral centers.[4] The development of a scalable, 92-step total synthesis

process enabled the production of gram-scale quantities of E7130 with high purity (>99.8%)

under Good Manufacturing Practice (GMP) conditions, a critical step for enabling clinical trials.

[1][5]

The development workflow of E7130 is a testament to the power of academic and industrial

collaboration in modern drug discovery.

Discovery Phase Chemical Synthesis Preclinical & Clinical Development

Halichondrin B Isolation
(from Marine Sponge)

Potent Antitumor Activity
(in vivo) Natural Supply Limitation Total Synthesis of

Halichondrin B (1992)
Eisai-Kishi Group

Collaboration
E7130 Analogue

Design & Synthesis
Gram-Scale GMP Synthesis

(>10g, >99.8% purity)
Preclinical Studies
(in vitro & in vivo) IND-Enabling Studies Phase I Clinical Trial

(NCT03444701)

Click to download full resolution via product page

Caption: E7130 Discovery and Development Workflow.

Mechanism of Action: A Dual Approach to Cancer
Therapy
E7130 exhibits a unique, dual mechanism of action that distinguishes it from other microtubule-

targeting agents.[2][4]

Microtubule Dynamics Inhibition
Similar to its parent compound, halichondrin B, E7130 is a potent inhibitor of microtubule

dynamics.[4][6] By interacting with tubulin, it disrupts the formation and function of the mitotic

spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

Tumor Microenvironment Modulation
A key differentiator for E7130 is its ability to modulate the tumor microenvironment (TME).[2][3]

Preclinical studies have shown that E7130 can:
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Reduce Cancer-Associated Fibroblasts (CAFs): E7130 decreases the number of α-smooth

muscle actin (α-SMA)-positive CAFs within the tumor stroma.[1][3]

Promote Vascular Remodeling: It increases the density of CD31-positive endothelial cells,

suggesting a remodeling of the tumor vasculature.[1][3]

This TME-modulating effect is believed to be mediated through the inhibition of the TGF-β-

induced PI3K/AKT/mTOR signaling pathway in fibroblasts, which is crucial for their

transdifferentiation into myofibroblasts.[6] By disrupting the microtubule network formation in

these cells, E7130 deactivates this pathway.[6]
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Caption: E7130 Signaling Pathway in Fibroblasts.
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Preclinical Data
In Vitro Anti-proliferative Activity
E7130 has demonstrated potent anti-proliferative activity against a range of human cancer cell

lines.

Cell Line Cancer Type IC50 (nM)

KPL-4 Breast Cancer 0.01 - 0.1

OSC-19
Head and Neck Squamous

Cell Carcinoma
0.01 - 0.1

FaDu
Head and Neck Squamous

Cell Carcinoma
0.01 - 0.1

HSC-2
Head and Neck Squamous

Cell Carcinoma
0.01 - 0.1

Data from

MedChemExpress[6]

In Vivo Efficacy in Xenograft Models
In vivo studies using squamous cell carcinoma of the head and neck (SCCHN) xenograft

models in BALB/c mice have demonstrated the antitumor activity and TME-modulating effects

of E7130.
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Xenograft Model Treatment Key Findings

HSC-2 E7130 (45-180 µg/kg, i.v.)
Increased intratumoral

microvessel density (MVD).[6]

HSC-2 E7130 + Cetuximab

Enhanced tumor regression

and increased survival rate

compared to either agent

alone.[6]

FaDu
E7130 (45-180 µg/kg, i.v.) +

Cetuximab

Reduced α-SMA-positive

CAFs.[6]

Data from

MedChemExpress[6]

Clinical Development: Phase I Study
A first-in-human, open-label, dose-escalation Phase I study (NCT03444701) was conducted in

Japan to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of E7130
in patients with advanced solid tumors.[8]

Study Design
Population: Adult patients (≥20 years) with advanced solid tumors.[8]

Regimens:[8]

Once every 3 weeks (Q3W): Intravenous infusion on Day 1 of a 21-day cycle.

Once every 2 weeks (Q2W): Intravenous infusion on Days 1 and 15 of a 28-day cycle.

Dose Escalation:[8]

Q3W: 270 to 550 µg/m²

Q2W: 25 to 400 µg/m²

Key Results
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Parameter Finding

Maximum Tolerated Dose (MTD) 480 µg/m² Q3W and 300 µg/m² Q2W.[8]

Most Common TEAE Leukopenia (78.6%).[8]

Grade 3-4 TEAEs
93.3% in the Q3W group and 86.2% in the Q2W

group.[8]

Dose-Limiting Toxicities (DLTs)
DLTs were observed, leading to the

determination of the MTDs.[8]

Pharmacodynamics

Dose-dependent changes in plasma biomarkers

(e.g., VEGF3, MMP9) were observed at doses

of 350-480 µg/m².[8]

Recommended Phase II Dose
480 µg/m² Q3W was selected for the dose-

expansion part.[8]

Experimental Protocols
In Vitro Anti-proliferative Assay

Cell Culture: Human cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics under standard

conditions (37°C, 5% CO2).

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: E7130 is serially diluted to various concentrations and added to the

wells. A vehicle control (e.g., DMSO) is also included.

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or

CellTiter-Glo assay.

Data Analysis: The absorbance or luminescence values are measured, and the IC50 values

are calculated by plotting the percentage of cell viability against the logarithm of the drug
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concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study
Animal Model: Female BALB/c nude mice (athymic) are used.

Cell Implantation: A suspension of human cancer cells (e.g., HSC-2 or FaDu) in a suitable

medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using

calipers (Volume = 0.5 x length x width²).

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment and control groups.

Drug Administration: E7130 is administered intravenously at the specified doses and

schedule. The control group receives a vehicle control.

Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of

the study, tumors are excised and weighed.

Immunohistochemistry: Excised tumors are fixed, sectioned, and stained with antibodies

against α-SMA and CD31 to assess the number of CAFs and microvessel density,

respectively.

TGF-β-induced Myofibroblast Transdifferentiation Assay
Cell Culture: Normal human fibroblasts (e.g., BJ cells) are cultured in standard media.

Treatment: Cells are treated with recombinant human TGF-β1 to induce transdifferentiation.

E7130 is added at various concentrations to test its inhibitory effect.

Western Blot Analysis: After treatment, cell lysates are collected, and protein expression

levels of α-SMA, phosphorylated AKT (pAKT), and phosphorylated S6 (pS6) are analyzed by

Western blotting to assess the activation of the PI3K/AKT/mTOR pathway.

Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against α-

SMA and a nuclear counterstain (e.g., DAPI). The expression and localization of α-SMA are
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visualized using fluorescence microscopy.

Conclusion
The discovery and development of E7130 represent a significant advancement in the field of

natural product synthesis and oncology. Its unique dual mechanism of action, combining

microtubule inhibition with modulation of the tumor microenvironment, offers a promising new

strategy for the treatment of solid tumors. The successful gram-scale synthesis of this highly

complex molecule has paved the way for its clinical evaluation, with early clinical data

demonstrating a manageable safety profile and providing a recommended dose for further

studies. The ongoing investigation of E7130 will further elucidate its therapeutic potential and

its role in the evolving landscape of cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15604388#halichondrin-analogue-e7130-discovery-
and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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